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molecular formula C8H5N3 B1372439 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile CAS No. 1190319-59-5

1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Cat. No. B1372439
M. Wt: 143.15 g/mol
InChI Key: YXRXDHOADGVRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815877B2

Procedure details

A mixture of 4-bromo-1H-pyrrolo[2,3-c]pyridine (320 mg, 1.62 mmol), Pd(dppf)Cl2 (131 mg, 0.179 mmol), zinc cyanide (190 mg, 1.62 mmol), and zinc powder (21 mg, 0.324 mmol) in DMF (20 mL) was stirred at 120° C. for 2 h. The reaction mixtue was cooled to RT and H2O (100 mL) was added. The reaction mixture extracted with EtOAc (3×50 mL). The organic layers were concentrated tinder reduced pressure and the crude residue was purified by SiO2 chromatography eluting with petroleum ether/EtOAc (1:1) to afford 232 mg (99.8%) of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile as yellow solid: MS (ESI) m/z: 144.2 [M+1]+.
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
131 mg
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
190 mg
Type
catalyst
Reaction Step One
Name
Quantity
21 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[N:6][CH:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.O.[CH3:12][N:13](C=O)C>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].[C-]#N.[Zn+2].[C-]#N.[Zn]>[NH:8]1[C:4]2[CH:5]=[N:6][CH:7]=[C:2]([C:12]#[N:13])[C:3]=2[CH:10]=[CH:9]1 |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
BrC1=C2C(=CN=C1)NC=C2
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
131 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
zinc cyanide
Quantity
190 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
21 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixtue was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture extracted with EtOAc (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layers were concentrated tinder reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with petroleum ether/EtOAc (1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C=CC2=C1C=NC=C2C#N
Measurements
Type Value Analysis
AMOUNT: MASS 232 mg
YIELD: PERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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